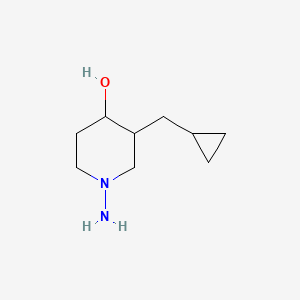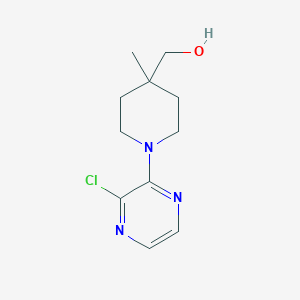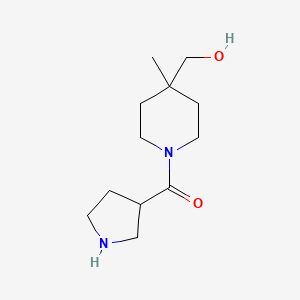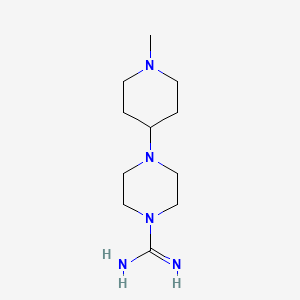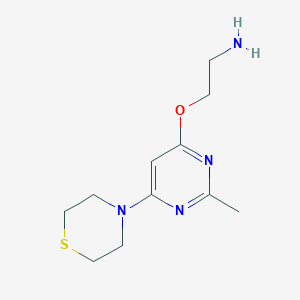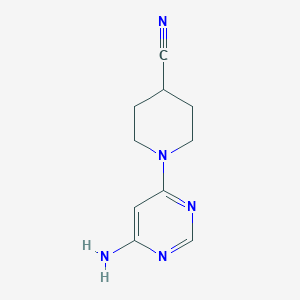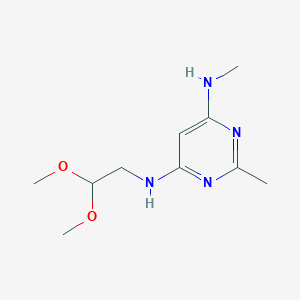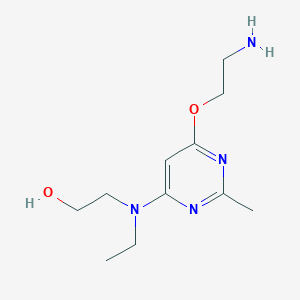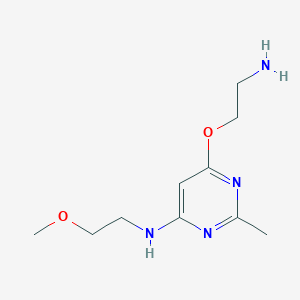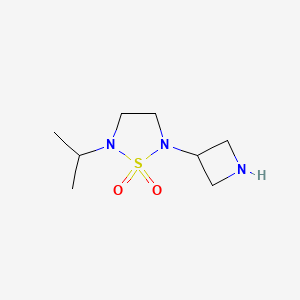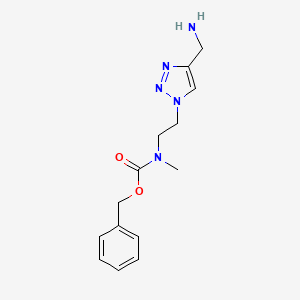
benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Übersicht
Beschreibung
Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, also known as BAMTEC, is a novel synthetic compound that has a wide range of applications in scientific research. It is a highly potent inhibitor of monoacylglycerol lipase (MAGL) and is also known to inhibit fatty acid amide hydrolase (FAAH). BAMTEC has been used in a variety of studies due to its ability to modulate the endocannabinoid system and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Interactions
The molecular structure of related compounds featuring the 1,2,4-triazole moiety has been studied extensively. These structures are known to be stabilized by intramolecular hydrogen bonding and display specific graph-set motifs in their crystal structures. For instance, compounds with the 1,2,4-triazole ring exhibit dihedral angles and form dimers connected by intermolecular hydrogen bonds in their crystal structure, facilitating a network formation parallel to certain crystal planes (Dolzhenko et al., 2010).
2. Synthesis and Characterization
Compounds with the triazole moiety are frequently synthesized and characterized for various scientific applications. Benzyl carbamates with the 1,2,3-triazole ring have been synthesized and their structures characterized, indicating their utility in constructing peptides and related mimetics or conjugates (Küçükbay & Buğday, 2014). Additionally, the one-pot synthesis of similar compounds has been documented, providing insights into the crystal structures and molecular interactions, including hydrogen bonding and molecular electrostatic potential, indicating their structural stability and reactivity (Ahmed et al., 2016).
3. Biological Activity
Triazole derivatives, including benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, have been examined for their biological activities. Compounds with similar structures have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant properties. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed moderate antibacterial and antifungal activities and exhibited excellent anticonvulsant activity in some cases (Rajasekaran et al., 2006).
Wirkmechanismus
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from performing its function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, given their potential to interact with acetylcholinesterase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on several factors, including its chemical structure, solubility, stability, and the presence of functional groups. Carbamates, for instance, are usually well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits an enzyme, it could lead to an accumulation or depletion of certain substances in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins that the compound interacts with might only be active under specific conditions .
Eigenschaften
IUPAC Name |
benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18(7-8-19-10-13(9-15)16-17-19)14(20)21-11-12-5-3-2-4-6-12/h2-6,10H,7-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGZOIDRSCJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



